molecular formula C18H16N4O2S B2640181 N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941943-19-7

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2640181
CAS No.: 941943-19-7
M. Wt: 352.41
InChI Key: GGELJRQYHCHCFC-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide (CAS 941943-31-3) is a synthetic organic compound featuring a benzamide group linked to a thiazole ring, which is further functionalized with a pyridin-4-ylmethylamino ethylketone chain. This structure classifies it within the 2-aminothiazole derivative family, a scaffold recognized as a fundamental building block in medicinal chemistry due to its diverse pharmacological potential . Researchers are particularly interested in this compound's applications in oncology, especially in investigating mechanisms to overcome multidrug resistance (MDR) in cancer cells . MDR is often mediated by the overexpression of efflux transporters like P-glycoprotein (P-gp), which pumps chemotherapeutic agents out of cells, reducing their efficacy. Compounds based on the 2-aminothiazole core have been shown to interact with P-gp, with some analogues acting as potent inhibitors of its ATPase activity, thereby potentially reversing resistance to anticancer drugs like paclitaxel . Furthermore, structurally related thiazole derivatives have demonstrated significant cytotoxic and radiosensitizing activity against human cancer cell lines, such as breast cancer MCF-7 cells, enhancing the effect of treatments like Gamma radiation . The presence of the 2-aminothiazole motif, also found in several clinically approved and investigational anticancer drugs such as dasatinib and alpelisib, underscores the therapeutic relevance of this chemical class . This compound is intended for research purposes only, strictly for use in laboratory settings. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(20-11-13-6-8-19-9-7-13)10-15-12-25-18(21-15)22-17(24)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGELJRQYHCHCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to achieve the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit anticonvulsant properties. Compounds similar to N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide have shown significant activity in seizure models. For instance, certain thiazole-integrated analogues have demonstrated effective protection against seizures with median effective doses lower than standard medications like ethosuximide . This suggests that the compound may be explored further for its potential in treating epilepsy.

Antimicrobial Properties

Thiazole-containing compounds are known for their antimicrobial activities. The compound has been studied for its efficacy against various bacterial strains, showing promising results comparable to established antibiotics like norfloxacin . Structure-based activity studies indicate that the presence of electron-releasing groups enhances antimicrobial efficacy, making it a candidate for further development in treating infections.

Kinase Inhibition

This compound has also been investigated as an inhibitor of various kinases involved in cell signaling pathways. Notably, it has shown inhibitory activity against Aurora kinase A, which is critical for cell division . This positions the compound as a potential therapeutic agent in cancer treatment, particularly in targeting specific tumor types where Aurora kinase is overexpressed.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Research has demonstrated that modifications to the thiazole and benzamide portions can significantly affect biological activity. For example, substituents on the thiazole ring have been linked to enhanced anticonvulsant and antimicrobial activities .

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-(2-oxo...)Thiazole + Benzamide + PyridineAnticonvulsant, AntimicrobialComplex multi-functional structure
Thiazole-containing BenzamidesThiazole + BenzamideVaries widelySimilar core structure
4-PyridylbenzamidesPyridine + BenzamideNeuroactiveFocused on CNS effects
Dioxothiazolidine DerivativesThiazolidine + ThiazoleAnticonvulsantSpecificity towards seizure models

Case Studies

  • Anticonvulsant Studies : A study evaluated various thiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) test and pentylenetetrazol (PTZ)-induced seizures. Compounds derived from N-(4-(2-oxo...) exhibited significant protective effects at lower doses compared to standard treatments .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of substituted phenylthiazol derivatives, which demonstrated potent antibacterial activity against Staphylococcus epidermidis and other strains. The results indicated that modifications enhancing electron density on the aromatic rings improved effectiveness .
  • Kinase Inhibition : A systematic study on kinase inhibitors highlighted N-(4-(2-oxo...) as a promising candidate against Aurora kinase A, with implications for targeted cancer therapies. The compound's ability to disrupt cell signaling pathways presents opportunities for novel cancer treatments .

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Differs in the substitution of the thiazole ring with a morpholinomethyl group and pyridin-3-yl instead of pyridin-4-yl. The 3,4-dichlorophenyl group enhances lipophilicity compared to the unsubstituted benzamide in the target compound. Reported as a yellow solid with a melting point >250°C .
  • GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) :
    Replaces the benzamide with a fluorophenyl-acetamide group and positions pyridine at the 2-position. This structural variation may alter binding affinity to kinases or TLR pathways .

Modifications in the Aminoethyl Chain

  • N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide: Substitutes pyridin-4-ylmethyl with a difluorobenzyl group and replaces benzamide with pivalamide.

Key Observations :

  • The addition of electron-withdrawing groups (e.g., Cl, CF₃) increases melting points and stability but may reduce aqueous solubility .
  • Methoxy substituents (e.g., in ) enhance solubility compared to unsubstituted benzamides .

Antimicrobial Activity

  • Compound 5b (N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide): Exhibits MIC values of 25 mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that chloro-substituted benzamides paired with thioxoimidazolidinones enhance antibacterial activity .
  • Target Compound: No direct antimicrobial data are available, but its pyridinyl group may facilitate interactions with bacterial targets like DNA gyrase .

Kinase and Signaling Pathway Modulation

  • Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) :
    Prolongs NF-κB signaling in reporter assays, indicating thiazole-benzamide scaffolds as potentiators of TLR adjuvants .
  • GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Targets calcium channels, highlighting the role of fluorophenoxy groups in ion channel interactions .

Biological Activity

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H16N4O2SC_{18}H_{16}N_{4}O_{2}S and a molecular weight of 352.4 g/mol. Its structure incorporates a thiazole ring, a benzamide moiety, and a pyridine derivative, which are known to confer various biological activities.

Property Value
Molecular FormulaC18H16N4O2SC_{18}H_{16}N_{4}O_{2}S
Molecular Weight352.4 g/mol
CAS Number941943-19-7

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The thiazole ring is particularly noted for its antimicrobial properties. For instance, related thiazole-containing benzamides have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

Anticancer Activity

This compound has been investigated for its anticancer potential. A study involving similar compounds revealed that they effectively inhibit cell proliferation in multiple cancer cell lines, including breast cancer and osteosarcoma . The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it could inhibit dihydrofolate reductase (DHFR), an enzyme critical in cancer therapy, similar to other benzamide derivatives .

Case Studies

  • Antimicrobial Efficacy : A series of thiazole-benzamide derivatives were synthesized and tested against S. aureus. Results indicated that compounds with the thiazole moiety displayed potent antimicrobial effects, suggesting that this compound may exhibit similar properties.
  • Anticancer Activity : In vitro studies demonstrated that related compounds significantly reduced the viability of cancer cells through apoptosis induction. These findings underscore the potential of this compound in developing novel anticancer therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to other related compounds:

Compound Name Biological Activity Unique Aspects
N-(4-(2-oxo...thiazol-2-yl)benzamideAntimicrobial, AnticancerComplex multi-functional structure
Benzamide derivativesVaries widelyKnown for diverse pharmacological effects
Thiazole-containing compoundsAntimicrobialEffective against resistant strains

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide?

  • The synthesis typically involves multi-step reactions:

Thiazole core formation : Cyclocondensation of thiourea derivatives with α-halo ketones under basic conditions .

Amide coupling : Reaction of the thiazol-2-amine intermediate with benzoyl chloride derivatives using coupling agents like HATU or DCC .

Functionalization : Introduction of the pyridin-4-ylmethylamino group via reductive amination or nucleophilic substitution .

  • Critical parameters include pH control (~8–9), anhydrous solvents (e.g., DMF or THF), and reaction monitoring via TLC/HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation :

  • NMR (¹H/¹³C): Assign peaks for the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and benzamide carbonyl (δ ~165–170 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
    • Purity assessment :
  • HPLC : Use C18 columns with acetonitrile/water gradients; target ≥95% purity .

Q. What are the primary biological targets hypothesized for this compound?

  • Thiazole derivatives often target kinases (e.g., EGFR, CDK) or enzymes (e.g., HDACs, topoisomerases) due to hydrogen bonding with the thiazole nitrogen and π-π stacking from the benzamide .
  • The pyridin-4-ylmethyl group may enhance cellular uptake via passive diffusion or transporter-mediated mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modifications to explore :

  • Thiazole substituents : Replace the 4-phenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance kinase inhibition .
  • Benzamide variations : Introduce methoxy or halogen groups at the para position to improve binding affinity .
    • Assay design :
  • Use molecular docking (AutoDock Vina) to predict interactions with EGFR (PDB ID: 1M17) .
  • Validate with kinase inhibition assays (IC₅₀ determination via ADP-Glo™) .

Q. What experimental strategies resolve contradictions in reported biological activities of thiazole derivatives?

  • Case example : Discrepancies in IC₅₀ values for similar compounds may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays—standardize to 10 µM ATP .
  • Cellular context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific efficacy .
    • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

Q. How can in silico modeling guide the design of prodrugs from this compound?

  • Prodrug strategies :

  • Esterification : Mask the benzamide carbonyl with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .
    • ADMET prediction :
  • Software : SwissADME or ADMETLab 2.0 to predict logP (target ≤3), CYP3A4 inhibition risk, and BBB permeability .

Methodological Notes

  • Data reproducibility : Ensure synthetic batches are validated via HPLC-UV and LC-MS to minimize variability .
  • Biological assays : Include positive controls (e.g., imatinib for kinase inhibition) and replicate experiments ≥3 times .

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